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Compound of Interest

Compound Name:
2-Fluoro-1-iodo-4-

methoxybenzene

CAS No.: 458-51-5

Cat. No.: B1629533

Get Quote

Executive Summary & Technical Positioning
Product Identity: 2-Fluoro-1-iodo-4-methoxybenzene (CAS: 139102-34-4) Synonyms: 3-

Fluoro-4-iodoanisole; 4-Iodo-3-fluoroanisole. Primary Application: Fragment-based drug design

(FBDD), scaffold optimization, and radiopharmaceutical precursor synthesis.

This guide evaluates the 2-Fluoro-1-iodo-4-methoxybenzene moiety as a high-performance

bioisosteric replacement for standard aryl iodides (e.g., 4-iodoanisole). While traditional

bioisosteres often focus solely on metabolic stability, this fluorinated scaffold offers a dual-

mechanism advantage:

Sigma-Hole Activation: The ortho-fluorine atom electronically activates the iodine,

significantly enhancing its capability as a Halogen Bond (XB) donor.

Metabolic Shielding: The fluorine atom alters the electronic landscape of the anisole ring,

reducing the liability of O-demethylation and oxidative metabolism.
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Comparative Analysis: Electronic & Metabolic
Profiling
The following analysis compares the "Product" (2-Fluoro-1-iodo-4-methoxybenzene) against

its non-fluorinated parent and a bromo-analog.

Table 1: Physicochemical and Functional Comparison

Feature
Product: 2-Fluoro-1-

iodo-4-

methoxybenzene

Parent: 4-

Iodoanisole

Alternative: 2-Fluoro-

1-bromo-4-

methoxybenzene

Sigma-Hole Potential (

)

High (+) (Activated by

o-F)

Moderate (Neutral

ring)

Low (Br is a weaker

XB donor)

Halogen Bond

Strength (

)

-2.5 to -4.0 kcal/mol -1.5 to -2.5 kcal/mol < -1.5 kcal/mol

Metabolic Stability (

)

High (F blocks

oxidation)

Low (Rapid O-

demethylation)

High (Similar to

Product)

Lipophilicity (cLogP) ~3.4 ~3.1 ~3.2

C-X Bond Energy 53 kcal/mol (Weak) 57 kcal/mol 70 kcal/mol (Strong)

Coupling Reactivity
Excellent (Pd-

catalyzed)
Good

Moderate (Slower

oxidative addition)

Deep Dive: The Ortho-Fluorine Effect
1. Sigma-Hole Tuning (The "XB" Effect): In the parent 4-iodoanisole, the iodine atom

possesses a region of positive electrostatic potential (the

-hole) along the extension of the C-I bond. By introducing a fluorine atom at the ortho position
(Position 2), the strong

-electron withdrawing nature of fluorine depletes electron density from the iodine.
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Result: The

-hole becomes more positive, strengthening the interaction with biological Lewis bases (e.g.,
backbone carbonyls in the target protein) by up to 1.5 kcal/mol compared to the non-
fluorinated analog.

2. Metabolic Blockade: The methoxy group (Position 4) is a metabolic "soft spot," prone to

CYP450-mediated O-demethylation. The introduction of fluorine at Position 2 (meta to the

methoxy) exerts an inductive effect that lowers the electron density of the aromatic ring and the

ether oxygen.

Result: This electronic deactivation raises the oxidation potential, making the Hydrogen Atom

Transfer (HAT) or Single Electron Transfer (SET) steps of CYP450 metabolism less

favorable, thereby extending the in vivo half-life.

Visualizing the Mechanism
The following diagram illustrates the dual pathway by which this moiety improves drug efficacy:

enhancing binding affinity via Halogen Bonding and reducing clearance via Metabolic

Stabilization.
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Caption: Figure 1. Mechanistic pathway of 2-Fluoro-1-iodo-4-methoxybenzene in optimizing

ligand-target interactions and pharmacokinetic stability.

Validated Experimental Protocols
To ensure reproducibility, the following protocols describe the synthesis of the moiety and its

application in a standard cross-coupling reaction.

Protocol A: Regioselective Synthesis of 2-Fluoro-1-iodo-
4-methoxybenzene
Objective: Synthesize the building block from commercially available 3-fluoroanisole via

electrophilic aromatic substitution.

Reagents:

3-Fluoroanisole (1.0 equiv)

N-Iodosuccinimide (NIS) (1.1 equiv)

Acetonitrile (0.5 M concentration)

Trifluoroacetic acid (TFA) (catalytic, 10 mol%)

Step-by-Step Workflow:

Dissolution: In a round-bottom flask, dissolve 3-fluoroanisole in anhydrous acetonitrile under

an inert atmosphere (

).

Activation: Add TFA (10 mol%) to the solution. The acid catalyzes the generation of the

electrophilic iodine species.

Iodination: Cool the mixture to 0°C. Add NIS portion-wise over 15 minutes to prevent

exotherms.
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Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via

TLC (Hexane/EtOAc 9:1). The iodine preferentially directs para to the strong methoxy donor

and ortho to the fluorine director (synergistic direction).

Work-up: Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine (solution turns from purple/brown to clear).
Extract with Ethyl Acetate (

).

Purification: Dry organic layer over

, concentrate, and purify via silica gel flash chromatography (100% Hexanes

5% EtOAc/Hexanes).

Yield: Expect 85-92% yield as a colorless oil/solid.

Protocol B: Suzuki-Miyaura Cross-Coupling Application
Objective: Utilize the moiety to install the 2-fluoro-4-methoxyphenyl fragment onto a heteroaryl

scaffold.

Reagents:

2-Fluoro-1-iodo-4-methoxybenzene (1.0 equiv)

Heteroaryl Boronic Acid (1.2 equiv)[1]

(5 mol%)

(2.0 M aqueous, 3.0 equiv)

1,4-Dioxane (0.2 M)

Workflow:

Degassing: Combine the aryl iodide, boronic acid, and base in 1,4-dioxane/water. Sparge

with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).
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Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

Heating: Heat to 90°C for 12 hours.

Analysis: The Iodine-Carbon bond in this specific moiety is weaker than the corresponding

Bromine bond, facilitating faster oxidative addition, often resulting in higher yields (>90%)

compared to the bromo-analog.
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Caption: Figure 2. Synthesis and application workflow for incorporating the fluorinated

bioisostere.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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